molecular formula C9H11BrS B1338562 Benzene, 1-bromo-4-[(1-methylethyl)thio]- CAS No. 70398-89-9

Benzene, 1-bromo-4-[(1-methylethyl)thio]-

Cat. No. B1338562
CAS RN: 70398-89-9
M. Wt: 231.15 g/mol
InChI Key: GXLZTSMJUOOUDW-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-bromo-4-[(1-methylethyl)thio]-" is a brominated benzene derivative with a thioether substituent. While the provided papers do not directly discuss this specific compound, they offer insights into the synthesis, structure, and properties of related brominated benzene and thiophene derivatives. These studies can provide a foundational understanding of the chemical behavior and potential applications of similar compounds.

Synthesis Analysis

The synthesis of thiophene and benzo[b]thiophene derivatives is a topic of interest in several papers. A practical one-pot synthesis method for highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes is described, involving Pd-catalyzed C-S bond formation and heterocyclization reactions . Another paper reports a one-pot synthesis of functionalized benzo[b]thiophenes and their hetero-fused analogues via intramolecular copper-catalyzed S-arylation . Additionally, a library of 3-(α-styryl)benzo[b]-thiophenes was synthesized using a bromocyclization step of methylthio-containing alkynes . These methods highlight the versatility of brominated intermediates in constructing complex thiophene-based structures.

Molecular Structure Analysis

The molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, have been characterized by single-crystal X-ray analysis, revealing planar structures packed in a herringbone arrangement . This suggests that similar brominated benzene derivatives may also exhibit planar geometries conducive to stacking, which is important for materials applications.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated benzene and thiophene derivatives. For instance, the [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes leads to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines . The bromocyclization of alkynes and palladium-catalyzed cross-couplings are also mentioned as key steps in synthesizing a library of antitubulin agents . These reactions demonstrate the reactivity of brominated intermediates in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were studied using cyclic voltammetry (CV) and UV-vis spectra, which could be indicative of the electrochemical and optical properties of related brominated benzene derivatives . The steric hindrance in highly substituted aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, affects their NMR spectra and reactivity towards lithiation . These insights into the physical and chemical properties are essential for understanding the behavior of "Benzene, 1-bromo-4-[(1-methylethyl)thio]-" and its potential applications in material science or organic synthesis.

Scientific Research Applications

Synthesis and Fluorescence Properties

Research on derivatives of Benzene, 1-Bromo-4-[(1-Methylethyl)thio]-, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, has shown their potential in fluorescence applications. The compound exhibits aggregation-induced emission (AIE) peculiarities, with significantly higher fluorescence intensity in the solid state compared to the solution state (Liang Zuo-qi, 2015).

Synthesis of Isoindoles

In another study, 1-Bromo-4-[(1-Methylethyl)thio]- benzene derivatives were used in the facile synthesis of isoindoles. This synthesis involves the reaction of phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization, indicating the compound's utility in organic synthesis (Minami Kuroda & K. Kobayashi, 2015).

Precursor for Graphene Nanoribbons

Benzene, 1-Bromo-4-[(1-Methylethyl)thio]-, has been identified as a precursor in the bottom-up synthesis of one-dimensional graphene nanoribbons. This application is significant for advancing materials science, particularly in the field of nanotechnology (S. Patil et al., 2012).

Molecular Electronics

A study on synthetic protocols for molecular electronics highlighted the use of aryl bromides, including Benzene, 1-Bromo-4-[(1-Methylethyl)thio]-, as precursors for molecular wires in electronic applications. This emphasizes its role in the development of advanced electronic materials (N. Stuhr-Hansen et al., 2005).

Conformational Studies

Conformational studies of crowded benzene derivatives, including 1-Bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, provide insights into the steric effects of substituents on benzene rings. This research is essential for understanding molecular structures and their implications in chemical reactions (R. Okazaki et al., 1989).

properties

IUPAC Name

1-bromo-4-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLZTSMJUOOUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501201
Record name 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(propan-2-ylsulfanyl)benzene

CAS RN

70398-89-9
Record name 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 4bromo-benzenethiol (1.0 g, 5.3 mmol) in dry dimethylformamide (50 mL) and cool to 0° C. under nitrogen. Add dry sodium hydride (153 mg, 6.4 mmol) in portions. After the vigorous gas evolution stops, add 2-bromo-propane (0.60 mL, 6.4 mmol) and stir the reaction overnight at room temperature. Slowly pour the reaction into water (300 mL) and extract with ethyl acetate (2×150 mL). Wash the combined organic layers with water (100 mL) and brine (100 mL). Dry the organic layer with sodium sulfate, filter and concentrate in vacuo. Chromatograph the resultant residue on a SiO2 column with 5% ethyl acetate in hexanes to yield 1.1 g of 1-bromo-4-isopropylsulfanyl-benzene (92%).
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0.6 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dissolve 4-bromo-benzenethiol (2.6 g, 13.2 mmol) in 150 mL acetone, add potassium carbonate (2.0 g, 14.5 mmol) and 2-bromo-propane (1.8 g, 14.5 mmol) and stir 2 days at r.t. Evaporate the solvent under vacuum, add water and extract with dichloromethane. Filter through a hydrophobic filter paper and concentrate. Purify the resulting material via column chromatography on silica gel, eluting with hexane:ethyl acetate 98:2 to afford the title compound as a yellow oil (2.06 g). MS (m/e): 231 [(79Br)M], 233 [(81Br)M].
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2.6 g
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150 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Substances Containing C10H16… Zn, 2010 - Springer
4.2 Substance Name Index Page 1 4.2 Substance Name Index 1 Landolt-Börnstein DOI: 10.1007/978-3-642-02943-1_5 New Series III/48B ©Springer-Verlag Berlin Heidelberg 2010 …
Number of citations: 4 link.springer.com
H Chihara, N Nakamura - Substances Containing Ag… C 10 H 15, 2010 - Springer
NQRS Data for C9H11BrS (Subst. No. 1185) Page 1 Nuclear Quadrupole Resonance Spectroscopy Data 1 Landolt-Börnstein DOI: 10.1007/978-3-642-02892-2_1190 New Series III/…
Number of citations: 2 link.springer.com

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